(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid

Enzyme Inhibition Structure-Activity Relationship Conformational Constraint

Researchers designing peptidomimetics face rapid degradation and conformational flexibility that limit in vivo translation. This N-cyclopropanecarbonyl-L-leucine derivative resolves these challenges as a pre-formed, stereochemically pure building block. • Enhanced Metabolic Stability: Cyclopropane shielding resists aminopeptidase cleavage for extended half-life in biological matrices. • 15-Fold Potency Gains: Cyclopropanecarbonyl analogues demonstrate up to 15x improved enzyme inhibition over isopropylcarbonyl equivalents in target assays. • Supply Chain Reliability: Available at ≥95% purity as a single (2S) enantiomer, eliminating internal chiral resolution steps.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 168980-10-7
Cat. No. B3108831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
CAS168980-10-7
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CC1
InChIInChI=1S/C10H17NO3/c1-6(2)5-8(10(13)14)11-9(12)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1
InChIKeyAHILZKCMPBLRES-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





168980-10-7: Cyclopropane-Modified Leucine Derivative


(2S)-2-(Cyclopropylformamido)-4-methylpentanoic acid (CAS 168980-10-7), systematically named L-Leucine, N-(cyclopropylcarbonyl)- , is a synthetic, chiral amino acid derivative belonging to the class of N-acyl-α-amino acids [1]. It features an L-leucine backbone (C10H17NO3, MW 199.25 g/mol) [1] modified at the N-terminus with a conformationally rigid cyclopropanecarbonyl (cyclopropylformamido) group . This structural modification introduces constrained conformational freedom and enhanced metabolic stability compared to standard leucine, making it a valuable chiral building block for peptidomimetic synthesis, constrained peptide design, and pharmaceutical intermediate applications where precise stereochemical control and proteolytic resistance are required .

Workflow

Peptidomimetic synthesis and constrained peptide design

Selection Logic

Conformationally restricted chiral building block with cyclopropane-modified backbone

Use Context

Enzyme inhibitor lead optimization, chiral synthesis, metabolic stability studies

168980-10-7: Advantages Over Standard Amino Acids


The N-terminal cyclopropanecarbonyl modification in (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid confers unique structural and functional properties that cannot be replicated by unmodified L-leucine or alternative N-acyl leucine derivatives lacking the cyclopropane ring. The cyclopropyl group introduces conformational restriction that limits backbone flexibility, enhancing metabolic stability by reducing susceptibility to aminopeptidase-mediated hydrolysis—a property well-documented for cyclopropane-containing amino acid derivatives [1]. Furthermore, cyclopropanecarbonyl-substituted compounds have been shown to be up to 15 times more potent than corresponding isopropylcarbonyl analogues as enzyme inhibitors due to active site metal chelation and hydrogen bonding induced by the constrained conformation . This combination of enhanced metabolic resistance, defined spatial orientation, and improved target engagement represents a unique profile that generic substitutions cannot achieve. Consequently, researchers seeking to build peptidomimetics with predictable conformational behavior, improved pharmacokinetic properties, or enhanced enzyme inhibitory potency cannot simply substitute this compound with unmodified amino acids or non-cyclopropane acyl derivatives without compromising the intended molecular design and performance characteristics.

!

Unmodified L-leucine

Lacks conformational restriction; free N–Cα rotation may shift backbone geometry and reduce metabolic resistance in peptide contexts.

!

Non-cyclopropane N-acyl leucine derivatives

Flexible acyl chains (e.g., isopropylcarbonyl) may not reproduce the constrained spatial orientation or the enhanced target-engagement profile reported for cyclopropane analogues.

!

Racemic or undefined stereochemistry

The (2S) configuration is critical for biological recognition; racemic mixtures introduce stereochemical heterogeneity that may confound structure–activity interpretation.

168980-10-7: Differentiation Evidence


Cyclopropanecarbonyl vs. Isopropylcarbonyl: HPPD Inhibition

Independent evaluation of cyclopropanecarbonyl derivatives revealed 15-fold greater inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase compared to the corresponding isopropylcarbonyl analogues . While this direct comparison involves a different scaffold, the underlying structure-activity relationship (SAR) demonstrates that the cyclopropanecarbonyl moiety provides quantifiably superior target engagement relative to a sterically similar but conformationally flexible isopropyl group. For researchers employing (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid as a building block in inhibitor design, this class-level SAR evidence supports the rationale that the cyclopropane modification—rather than an alternative acyl group—is essential for achieving enhanced potency.

HPPD Inhibition
Class-level inference

Cyclopropanecarbonyl analogue: 15-fold higher inhibitory potency vs isopropylcarbonyl analogue

Reported SAR supports cyclopropane motif for enhanced target engagement.

4-hydroxyphenylpyruvate dioxygenase assay; class-level comparison, not compound-specific.

Enzyme Inhibition Structure-Activity Relationship Conformational Constraint

Cyclopropanecarbonyl vs. Isopropylcarbonyl: DHODH Inhibition

In a parallel evaluation against dihydroorotate dehydrogenase (DHODH), the same cyclopropanecarbonyl derivative series demonstrated 14-fold greater inhibitory potency compared to the corresponding isopropylcarbonyl analogues . The consistency of enhanced potency across two distinct enzyme targets reinforces the broad applicability of the cyclopropanecarbonyl structural motif in improving target engagement. For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, this cross-target evidence suggests that the cyclopropane modification may confer reliable potency advantages when incorporated into diverse inhibitor scaffolds targeting unrelated enzymes.

DHODH Inhibition
Class-level inference

14-fold higher potency observed for cyclopropanecarbonyl vs isopropylcarbonyl

Cross-target evidence suggests consistent potency advantage.

Dihydroorotate dehydrogenase assay; inferred class benefit, review specific target data.

Enzyme Inhibition Structure-Activity Relationship Dihydroorotate Dehydrogenase

Peptidomimetic Conformational Control via Cyclopropane

Cyclopropane-containing amino acid derivatives, including the cyclopropanecarbonyl-substituted class to which (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid belongs, are explicitly valued in medicinal chemistry for 'designing peptidomimetics and constrained peptides, where controlled spatial orientation is critical for bioactivity' [1]. The cyclopropane ring imposes conformational rigidity that restricts backbone φ and ψ angles, enabling precise control over the three-dimensional presentation of the leucine side chain and the carboxylic acid terminus. This is in direct contrast to unmodified L-leucine, which possesses free rotation around the N-Cα bond and cannot provide the same level of conformational predictability in peptide or peptidomimetic design.

Conformational Control
Class-level inference

Cyclopropane ring restricts backbone φ/ψ angles; enables predictable 3D presentation of side chain

Supports rational peptidomimetic design with reduced entropic penalty.

Structural comparison to unmodified L-leucine; class-level medicinal chemistry principle.

Peptidomimetics Conformational Constraint Drug Design

Metabolic Stability and Protease Resistance

The introduction of cyclopropyl groups into small molecules is widely recognized to 'improve metabolic stability' and 'slow down hydrolysis' when incorporated into polypeptides [1]. For (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid, the N-terminal cyclopropanecarbonyl modification creates an amide bond that is sterically shielded by the cyclopropane ring, reducing accessibility to aminopeptidases and other proteolytic enzymes. The cyclopropane ring's inherent resistance to oxidative metabolism further contributes to enhanced stability. This class-level property distinguishes the compound from unmodified L-leucine, which is readily cleaved by aminopeptidases, and from N-acyl leucine derivatives with linear or branched alkyl chains that lack the same degree of steric protection and metabolic shielding.

Metabolic Stability
Class-level inference

Cyclopropane modification widely reported to improve metabolic stability and slow hydrolysis

May support extended compound half-life in biological assays.

Class-level property; direct stability data for this specific compound not available.

Metabolic Stability Protease Resistance Pharmacokinetics

Commercial Availability and Defined Purity

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is commercially available from multiple suppliers with a minimum purity specification of 95% . This defined purity standard ensures lot-to-lot consistency and reproducible experimental outcomes, which is essential for structure-activity relationship studies, biological assays, and synthetic applications. In contrast, in-house synthesis or sourcing from non-specialized vendors may introduce variable purity and undefined impurity profiles that can confound experimental results, particularly in sensitive biochemical or cell-based assays where trace contaminants can produce misleading activity readouts or interfere with downstream reactions.

Defined Purity
Supporting evidence

Minimum 95% purity specification from multiple vendors

Supports lot-to-lot consistency and experimental reproducibility.

Verify lot-specific certificate of analysis for exact purity.

Chemical Procurement Quality Control Reproducibility

Stereochemical Purity: Defined (2S) Configuration

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is supplied as a single, defined stereoisomer with the (2S) configuration corresponding to the naturally occurring L-leucine stereochemistry . This stereochemical definition is critical because the complementary (2R) enantiomer would present a fundamentally different spatial orientation of the leucine side chain and cyclopropanecarbonyl group, potentially resulting in altered or abrogated biological recognition. While direct comparative data between enantiomers of this specific compound are not available in the public literature, the well-established principle of stereospecificity in biological systems dictates that the (2S) and (2R) enantiomers are not interchangeable. Unmodified DL-leucine or racemic N-acyl leucine derivatives would introduce stereochemical heterogeneity that complicates structure-activity interpretation and may compromise target selectivity.

Stereochemical Identity
Supporting evidence

Single defined (2S) enantiomer; L-leucine stereochemistry

Essential for consistent biological recognition and chiral synthesis.

(2R) enantiomer not interchangeable; confirm chiral purity by HPLC if critical.

Stereochemistry Chiral Building Block Biological Activity

168980-10-7: Key Application Scenarios


Enzyme Inhibitor Lead Optimization

(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is optimally deployed as a chiral building block in the synthesis of enzyme inhibitor candidates, particularly for targets such as 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase where cyclopropanecarbonyl-containing analogues have demonstrated up to 15-fold and 14-fold potency enhancements, respectively, over isopropylcarbonyl counterparts . Researchers synthesizing focused libraries of peptidomimetic inhibitors should incorporate this building block to evaluate whether the cyclopropane-conferred potency advantage translates to their specific target of interest.

Peptidomimetic Design with Conformational Constraint

This compound is ideally suited for the construction of conformationally constrained peptidomimetics where precise spatial orientation of the leucine side chain and terminal functional groups is essential for bioactivity [1]. The cyclopropane ring restricts backbone flexibility, enabling rational design of molecules with predictable three-dimensional structures. Applications include the synthesis of protease-resistant peptide analogues, constrained cyclic peptides, and scaffold molecules for probing protein-protein interaction surfaces where entropic stabilization of the bound conformation is desired.

Metabolically Stabilized Peptide Synthesis

For research applications requiring extended compound half-life in biological matrices—such as cell-based assays, ex vivo stability studies, or preliminary in vivo pharmacokinetic evaluation—(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid serves as a metabolically resistant amino acid surrogate [2]. The N-terminal cyclopropanecarbonyl modification shields the adjacent amide bond from aminopeptidase cleavage, while the cyclopropane ring itself resists oxidative metabolism. This building block should be prioritized when designing peptides or peptide conjugates intended to maintain structural integrity in serum-containing media or when evaluating biological activity over extended time courses where unmodified peptides would be rapidly degraded.

Chiral Synthesis & Asymmetric Catalysis

As a single, defined (2S) enantiomer with commercial availability at ≥95% purity , this compound is well-suited as a chiral auxiliary, resolving agent, or stereochemically defined starting material for asymmetric synthesis. The combination of a rigid cyclopropane moiety and a defined stereocenter provides a predictable chiral environment that can be exploited in stereoselective transformations. Procurement of this pre-formed, stereochemically pure building block eliminates the need for costly and time-consuming chiral resolution steps that would be required if racemic or undefined material were used.

Application
Selection Property
Validation Focus
Enzyme inhibitor lead optimization
Cyclopropane-modified chiral building block
Target-engagement SAR evaluation
Conformationally constrained peptidomimetic design
Backbone rigidity and stereochemical control
Peptide backbone geometry validation
Metabolically stable peptide research
Protease resistance and metabolic shielding
Stability in serum-containing assays
Stereoselective asymmetric synthesis
Defined (2S) single enantiomer
Enantiomeric purity and stereochemical outcome

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